Synthesis of 2-Bromo-4-Thiazolecarboxylic Acid from Thiourea: An In-depth Technical Guide
Synthesis of 2-Bromo-4-Thiazolecarboxylic Acid from Thiourea: An In-depth Technical Guide
Introduction: The Strategic Importance of 2-Bromo-4-thiazolecarboxylic Acid in Modern Drug Discovery
2-Bromo-4-thiazolecarboxylic acid (CAS No: 5198-88-9) is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research.[1] Its unique molecular architecture, featuring a reactive bromine atom and a carboxylic acid moiety on a stable thiazole core, renders it an exceptionally versatile intermediate for the synthesis of a diverse array of biologically active molecules.[1][2] The thiazole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to engage in various biological interactions.[3] This guide provides a comprehensive, technically-grounded exploration of a robust and accessible synthetic route to 2-Bromo-4-thiazolecarboxylic acid, commencing from the readily available starting material, thiourea. The narrative is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to efficiently synthesize and utilize this high-value compound.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of the target compound is paramount for its successful synthesis, purification, and handling.
| Property | Value | Reference |
| CAS Number | 5198-88-9 | [1] |
| Molecular Formula | C4H2BrNO2S | [1] |
| Molecular Weight | 208.03 g/mol | |
| Appearance | White to off-white or light brown solid/powder | [1][4] |
| Melting Point | 217 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthetic Strategy: A Multi-Step Approach from Thiourea
The synthesis of 2-Bromo-4-thiazolecarboxylic acid from thiourea is a well-established, multi-step process that leverages fundamental organic reactions. The overall strategy involves the initial construction of a substituted thiazole ring, followed by functional group manipulations to introduce the bromo and carboxylic acid functionalities.
Caption: Figure 1. Overall synthetic workflow.
Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole
The cornerstone of this synthetic route is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[5][6] In this initial step, thiourea reacts with chloroacetone to form the key intermediate, 2-amino-4-methylthiazole.[7]
Mechanism: The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of chloroacetone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[8]
Caption: Figure 2. Hantzsch thiazole synthesis.
Experimental Protocol:
-
Suspend thiourea (1 mole) in water (200 cc) in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[7]
-
With stirring, add chloroacetone (1 mole) over 30 minutes. The reaction is exothermic.[7]
-
Reflux the resulting yellow solution for two hours.[7]
-
After cooling, add solid sodium hydroxide (200 g) while maintaining cooling.[7]
-
Separate the upper oily layer and extract the aqueous layer with ether.[7]
-
Combine the organic layers, dry over solid sodium hydroxide, and filter.[7]
-
Remove the ether by distillation and distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole. The expected yield is 70-75%.[7]
Step 2: Sandmeyer Bromination of 2-Amino-4-methylthiazole
The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[9] This step is crucial for introducing the bromine atom at the 2-position of the thiazole ring.
Mechanism: The reaction proceeds through the diazotization of the 2-amino group with a nitrite source in the presence of a strong acid, followed by the copper(I) bromide-catalyzed decomposition of the diazonium salt to yield the 2-bromo-4-methylthiazole.[10][9]
Caption: Figure 3. Sandmeyer bromination.
Experimental Protocol (General Procedure):
-
Dissolve 2-amino-4-methylthiazole in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to ensure complete reaction.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography to obtain 2-bromo-4-methylthiazole.
Step 3: Oxidation of the Methyl Group to a Carboxylic Acid
The final step in the synthesis is the oxidation of the methyl group at the 4-position of the thiazole ring to a carboxylic acid. This transformation is typically achieved using a strong oxidizing agent.
Mechanism: The oxidation of the methyl group to a carboxylic acid can be accomplished with various oxidizing agents, such as potassium permanganate in an acidic or alkaline medium.[11][12] The reaction proceeds through a series of oxidative steps, ultimately converting the methyl group to the carboxylic acid.
Caption: Figure 4. Oxidation of the methyl group.
Experimental Protocol (General Procedure):
-
Dissolve 2-bromo-4-methylthiazole in a suitable solvent, such as aqueous acetone or pyridine.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature with a cooling bath.
-
Stir the reaction mixture until the purple color of the permanganate has disappeared.
-
Filter the reaction mixture to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-bromo-4-thiazolecarboxylic acid.
Safety and Handling
As with all chemical syntheses, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Ventilation: Conduct all steps in a well-ventilated fume hood to avoid inhalation of vapors.[13]
-
Handling of Reagents:
-
Chloroacetone: Is a lachrymator and should be handled with care.[7]
-
Sodium Hydroxide: Is corrosive and can cause severe burns.[7]
-
Hydrobromic Acid: Is a corrosive and toxic acid.
-
Sodium Nitrite: Is an oxidizing agent and is toxic if ingested.
-
Potassium Permanganate: Is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[13]
Applications in Drug Development
2-Bromo-4-thiazolecarboxylic acid is a valuable precursor for the synthesis of a wide range of pharmacologically active compounds. Its utility stems from the ability to further functionalize both the bromo and carboxylic acid groups. For instance, the bromine atom can be displaced through various cross-coupling reactions, while the carboxylic acid can be converted into amides, esters, and other derivatives. This versatility has led to its use in the development of:
-
Antimicrobial agents [1]
-
Anticancer agents [3]
-
Anti-inflammatory drugs [3]
-
Metallo-β-lactamase inhibitors [15]
Conclusion
The synthesis of 2-Bromo-4-thiazolecarboxylic acid from thiourea represents a practical and efficient route to a key building block in modern drug discovery. By understanding the underlying chemical principles of the Hantzsch thiazole synthesis, Sandmeyer bromination, and subsequent oxidation, researchers can reliably produce this valuable intermediate. The detailed protocols and safety considerations provided in this guide are intended to facilitate the successful and safe execution of this synthesis, thereby empowering further innovation in the development of novel therapeutics.
References
- Organic Syntheses Procedure. (n.d.). 2-amino-4-methylthiazole.
- MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Chem-Impex. (n.d.). 2-Bromo-4-thiazolecarboxylic acid.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- ChemicalBook. (n.d.). 2-Bromo-4-thiazolecarboxylic acid | 5198-88-9.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-thiazolecarboxylic acid 5198-88-9.
- YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.
- NIH. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides.
- Thermo Scientific Chemicals. (n.d.). 2-Bromo-1,3-thiazole-4-carboxylic acid, 98% 1 g | Buy Online.
- NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- NIH. (n.d.). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-thiazolecarboxylic acid 5198-88-9.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- AASCIT. (2016, October 11). Permanganate Oxidation of Benzimidazole and Benzthiazole Derivatives in Diluted Sulfuric Acid Medium: Kinetics and Mechanistic A.
- ResearchGate. (n.d.). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles).
- RSC Publishing. (n.d.). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles).
- MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- PMC. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?.
- PMC - PubMed Central. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
- PubMed. (2023, October 12). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-1,3-thiazole-4-carboxylic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. article.aascit.org [article.aascit.org]
- 12. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
